

Spectroscopic Data Comparison: Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate and Related Compounds

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Compound of Interest

	Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Compound Name:	(hydroxymethyl)piperidine-1-carboxylate
Cat. No.:	B025055

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A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**, a key chiral building block. This guide provides a detailed comparison with its constitutional isomer and a tert-butyl protected analogue, supported by experimental data and protocols.

This guide presents a comparative analysis of the spectroscopic data for **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**, a versatile intermediate in pharmaceutical synthesis. For a thorough understanding of its structural features, the spectroscopic data is compared against its constitutional isomer, Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate, and an alternative N-protected analogue, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate. The data presented includes Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate** and the two comparative compounds.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate	CDCl ₃	7.40–7.27 (m, 5H), 5.11 (d, J = 7.8 Hz, 2H), 4.09 – 3.70 (m, 2H), 3.61 (dt, J = 11.1, 4.8 Hz, 1H), 2.93 (s, 1H), 2.39 (s, 1H), 1.70 – 1.35 (m, 6H)
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate	CDCl ₃	7.42 – 7.27 (m, 4H), 5.11 (d, J = 7.8 Hz, 2H), 4.09 – 3.70 (m, 2H), 3.47 (q, J = 5.3 Hz, 2H), 3.17 – 2.69 (m, 2H), 2.31 (s, 1H), 1.84 – 1.55 (m, 3H), 1.45 (s, 1H), 1.24 (s, 1H)
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate	CDCl ₃	3.87 – 3.78 (m, 1H), 3.73 – 3.63 (m, 2H), 3.40 – 3.26 (m, 2H), 1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.46 (s, 9H), 1.45 – 1.32 (m, 1H)

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts (δ) in ppm
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate	CDCl ₃	158.51, 136.23, 127.96, 127.43, 127.26, 66.66, 60.81, 59.88, 52.38, 39.62, 24.69, 19.01, 13.68
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate	CDCl ₃	155.13, 136.33, 127.95, 127.43, 127.25, 66.54, 64.30, 63.92, 46.41, 44.31, 37.65, 26.40, 23.70
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate	CDCl ₃	155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6

Table 3: Mass Spectrometry and Infrared Spectroscopic Data

Compound	Mass Spectrometry (m/z)	IR (film, ν_{max} , cm^{-1})
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate	$[\text{M}+1]^+$: 250, $[\text{M}+1-\text{CO}_2]^+$: 206, $[\text{C}_7\text{H}_7]^+$: 91	Data not available in the searched literature. Expected peaks: ~3400 (O-H), ~1690 (C=O, carbamate).
Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate	$[\text{M}+1]^+$: 250, $[\text{M}+1-\text{CO}_2]^+$: 206, $[\text{C}_7\text{H}_7]^+$: 91	Data not available in the searched literature. Expected peaks: ~3400 (O-H), ~1690 (C=O, carbamate).
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate	$[\text{M}+\text{Na}]^+$: 238.1419 (Calculated for $\text{C}_{11}\text{H}_{21}\text{NNaO}_3$: 238.1414)	3428, 2971, 2872, 1692, 1457, 1366, 1169, 1059

Experimental Protocols

Synthesis of N-Cbz-2-(hydroxymethyl)piperidine:

A general procedure for the synthesis of N-protected piperidine derivatives involves the reaction of the corresponding piperidine with a suitable protecting group agent in the presence of a base. For **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**, 2-(hydroxymethyl)piperidine would be reacted with benzyl chloroformate in a suitable solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium bicarbonate to neutralize the HCl byproduct. The reaction is typically carried out at 0°C to room temperature. Purification is commonly achieved by flash column chromatography on silica gel.

Spectroscopic Analysis:

- NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry:** Electrospray ionization (ESI) is a common technique for obtaining the mass spectrum of these types of compounds. The sample is dissolved in a suitable solvent

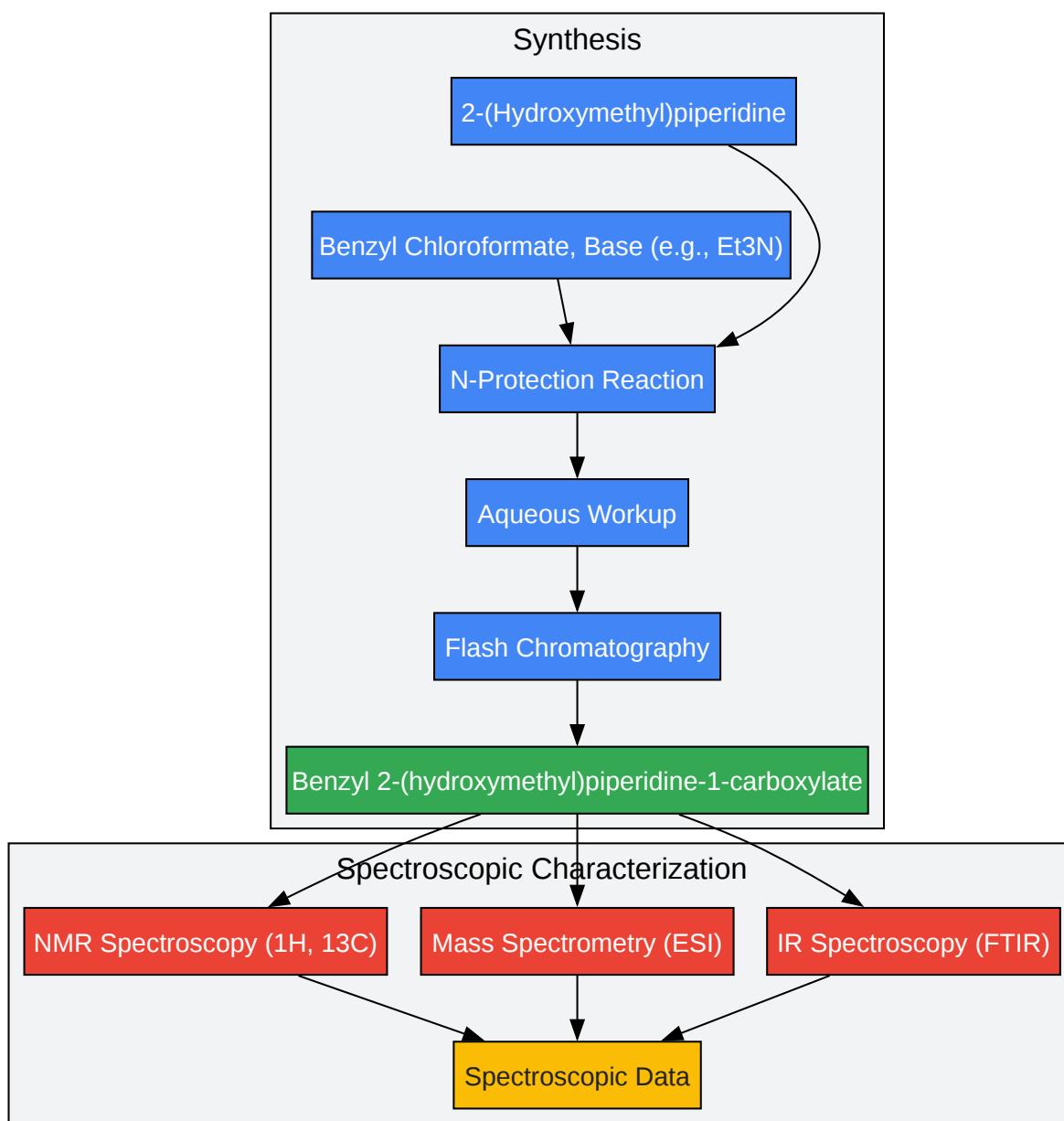
like methanol or acetonitrile and introduced into the mass spectrometer.

- Infrared Spectroscopy: IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of **Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate**.

Workflow for Synthesis and Characterization

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Caption: Synthesis and characterization workflow.

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